molecular formula C10H8N2S B3362093 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine CAS No. 95502-68-4

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine

Cat. No.: B3362093
CAS No.: 95502-68-4
M. Wt: 188.25 g/mol
InChI Key: SKRKFIJKLIRGCI-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine is a heterocyclic compound that features a unique fusion of pyrrole, thiophene, and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine can be achieved through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[1,2-A]pyrazine
  • Thieno[3,2-E]pyrazine
  • 5-Methylpyrrolo[1,2-A]thieno[2,3-E]pyrazine

Uniqueness

5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and as a pharmacophore in drug design.

Properties

IUPAC Name

8-methyl-3-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-7-9-3-2-5-12(9)10-8(11-7)4-6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRKFIJKLIRGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N3C1=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538872
Record name 5-Methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95502-68-4
Record name 5-Methylpyrrolo[1,2-a]thieno[3,2-e]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
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5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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